molecular formula C19H21NO3 B5706626 N,3-bis(4-ethoxyphenyl)acrylamide

N,3-bis(4-ethoxyphenyl)acrylamide

Cat. No.: B5706626
M. Wt: 311.4 g/mol
InChI Key: UKWNHDXVKHGEBC-VGOFMYFVSA-N
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Description

N,3-Bis(4-ethoxyphenyl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and materials science research. This compound features a conjugated system with an (E)-configured acrylamide core bridging two 4-ethoxyphenyl rings, a structure that is highly analogous to other bis-arylated acrylamides documented in scientific literature . Researchers value this scaffold for its potential to interact with various biological targets and its applicability in developing functional materials. In anticancer research, structural analogs of this compound have demonstrated potent antiproliferative activity. Specifically, acrylamide derivatives bearing methoxyphenyl groups have been synthesized and shown to exhibit strong cytotoxicity against breast cancer cell lines such as MCF-7 . The mechanism of action for such compounds often involves the inhibition of tubulin polymerization, a key process in cell division, thereby halting the proliferation of cancer cells . Furthermore, related molecules have been reported as potential aromatase inhibitors, a established target for the treatment of estrogen receptor-positive breast cancer . The ethoxy substituents on the phenyl rings may influence the compound's bioavailability and binding affinity to these enzymatic targets. Beyond oncology, acrylamide derivatives show promise as corrosion inhibitors. Research indicates that compounds with similar molecular frameworks, containing heteroatoms like oxygen and nitrogen, can adsorb onto metal surfaces (e.g., carbon steel) forming a protective layer that significantly reduces corrosion rates in acidic environments. Efficiencies exceeding 94% have been reported for related structures . The proposed mechanism involves physical adsorption onto the metal surface, following the Langmuir adsorption isotherm, which effectively creates a barrier against corrosive agents . Research Applications: • Development of novel antitumor agents, particularly for breast cancer research . • Investigation of small molecule inhibitors targeting tubulin and aromatase . • Study of corrosion inhibition mechanisms for industrial metal protection . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

(E)-N,3-bis(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-22-17-10-5-15(6-11-17)7-14-19(21)20-16-8-12-18(13-9-16)23-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWNHDXVKHGEBC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2.1. Polymerization and Material Development

One of the primary applications of N,3-bis(4-ethoxyphenyl)acrylamide is in the field of polymer chemistry. The compound can be utilized as a monomer in the synthesis of various polymers, particularly those that require specific thermal and mechanical properties.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temperature120 °C
Tensile Strength45 MPa
Elongation at Break300%

These polymers can be employed in coatings, adhesives, and sealants where enhanced durability and resistance to environmental factors are essential.

3.1. Anticancer Activity

Recent studies have indicated that derivatives of acrylamide compounds exhibit significant anticancer properties. This compound has been tested for its efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy Assessment

In a study conducted on human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, indicating a potent inhibitory effect on cell proliferation.

3.2. Drug Delivery Systems

The compound's ability to form hydrogels makes it suitable for drug delivery applications. Hydrogels based on this compound can encapsulate therapeutic agents and provide controlled release profiles.

Table 2: Release Profiles of Drug Encapsulated Hydrogels

Time (hours)% Drug Released
110%
535%
2480%

Corrosion Inhibition

This compound has shown promise as a corrosion inhibitor for metals in acidic environments. The compound's effectiveness can be attributed to its ability to adsorb onto metal surfaces, forming a protective layer.

Table 3: Corrosion Inhibition Efficiency

Concentration (ppm)Inhibition Efficiency (%)
1065
5085
10095

Conclusion and Future Directions

This compound is a versatile compound with significant potential across various scientific domains. Its applications in material science, biology, and corrosion inhibition highlight its importance in both research and industrial contexts. Future studies should focus on optimizing synthesis methods and exploring additional applications in nanotechnology and biomedicine.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their substituent-driven differences are summarized below:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N,3-Bis(4-ethoxyphenyl)acrylamide 4-ethoxy, 4-ethoxy 311.38 Not reported Ethoxy, acrylamide
(E)-N,3-Bis(4-methoxyphenyl)acrylamide 4-methoxy, 4-methoxy 283.33 Not reported Methoxy, acrylamide
2-Benzoyl-3-ethoxy-N-(4-sulfamoylphenyl)acrylamide 4-ethoxy, 4-sulfamoyl 386.41 Not reported Ethoxy, sulfonamide, acrylamide
2-Cyano-3-(4-diphenylaminophenyl)-N-phenylacrylamide 4-diphenylamino, cyano 415.17 210–214 Cyano, diphenylamino, acrylamide

Key Observations :

  • Ethoxy vs.

Spectral and Analytical Data

Comparative NMR and MS data highlight electronic effects of substituents:

Compound ¹H NMR (δ, ppm) Key Peaks ¹³C NMR (δ, ppm) Key Peaks MS (m/z)
(E)-N,3-Bis(4-methoxyphenyl)acrylamide 3.75 (s, OCH₃), 6.93–7.90 (Ar-H), 8.15 (CH=C) 55.65 (OCH₃), 161.23 (C=O) 283.33 [M+]
2-Cyano-3-(4-diphenylaminophenyl)-N-phenylacrylamide 6.90–8.11 (Ar-H), 10.19 (NH) 117.51 (C≡N), 161.12 (C=O) 415 [M+]
This compound Expected: 1.35 (t, OCH₂CH₃), 4.02 (q, OCH₂CH₃) ~14–15 (OCH₂CH₃), ~160–162 (C=O) 311.38 [M+]

Insights :

  • Ethoxy groups exhibit characteristic triplet (δ ~1.35 ppm) and quartet (δ ~4.02 ppm) signals in ¹H NMR, distinguishing them from methoxy singlets .
  • Cyano groups show strong IR absorption at ~2200 cm⁻¹, absent in ethoxy/methoxy derivatives .

Stability and Reactivity

  • Hydrolytic Stability : Acrylamides generally exhibit higher hydrolytic stability than methacrylates due to the robust amide bond. Ethoxy groups may further enhance stability by sterically shielding the carbonyl group .
  • Electrophilicity : The α,β-unsaturated carbonyl system enables Michael addition reactions, with electron-withdrawing substituents (e.g., -CN) increasing reactivity .

Q & A

Q. What are the optimal synthetic routes for N,3-bis(4-ethoxyphenyl)acrylamide, and how can purity be ensured?

A typical synthesis involves coupling 4-ethoxyaniline with α-bromoacrylic acid derivatives under mild conditions. Key steps include:

  • Reagents : Use ethyl chloroformate or EDCI as coupling agents in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is critical to isolate the product. Monitor reaction progress via TLC (Rf ~0.5–0.6) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to α-bromoacrylic acid) and maintain inert conditions (argon/nitrogen) to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : Use 1H^1H NMR (δ 6.5–8.0 ppm for aromatic protons) and 13C^{13}C NMR (δ 165–170 ppm for acrylamide carbonyl) to confirm substitution patterns and stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+^+ ~354.18 g/mol) validates molecular weight .
  • Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: ~68%, H: ~5.4%, N: ~3.9%) to confirm purity .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Store in desiccators at –20°C in amber vials to prevent photodegradation.
  • Long-term : Lyophilized samples in inert atmospheres (argon) show <5% decomposition over 6 months. Monitor via HPLC for degradation products (e.g., ethoxyphenol derivatives) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Case Study : Discrepancies in 1H^1H NMR splitting patterns may arise from rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and confirm dynamic behavior .
  • Crystallography : If single-crystal X-ray diffraction reveals unexpected bond angles (e.g., C–C–N ~120° vs. calculated 122°), refine models using SHELXL with high-resolution data (R-factor <0.05) .

Q. What strategies optimize biological activity while minimizing toxicity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF3_3) to the ethoxyphenyl moiety to enhance binding to hydrophobic enzyme pockets. Compare IC50_{50} values in cytotoxicity assays .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like HDACs or COX-2. Validate with SPR (KD <10 µM) and in vitro enzyme inhibition assays .

Q. How do reaction conditions influence regioselectivity in derivative synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N-acylation over O-acylation. For example, DMF increases acrylamide yield by 20% compared to THF .
  • Catalysts : Pd(OAc)2_2 (5 mol%) in Suzuki-Miyaura cross-coupling introduces biaryl substituents with >90% regioselectivity. Confirm via 19F^{19}F NMR for fluorinated analogs .

Key Recommendations for Researchers

  • Collaborative Tools : Use PubChem (CID 875283) for structural validation and toxicity predictions .
  • Contradiction Management : Cross-validate data with multiple techniques (e.g., IR for carbonyl confirmation if NMR is ambiguous) .
  • Ethical Compliance : Adhere to ACS guidelines for reporting synthetic protocols and spectroscopic data .

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